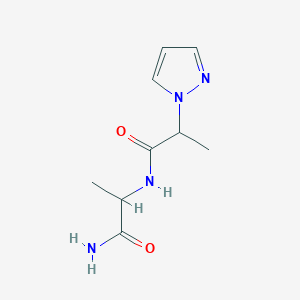![molecular formula C14H19N7O2 B7553594 1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7553594.png)
1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one, also known as MPTP, is a chemical compound that has been studied for its potential use in scientific research applications. MPTP is a synthetic compound that has been synthesized using various methods, and its mechanism of action is still being explored.
作用机制
The mechanism of action of 1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one is still being explored. However, it is known to be a prodrug that is metabolized in the brain to form MPP+, a toxic compound that selectively destroys dopaminergic neurons. MPP+ is taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to selectively destroy dopaminergic neurons, leading to a decrease in dopamine levels in the brain. This can lead to symptoms similar to Parkinson's disease, including tremors, rigidity, and bradykinesia. This compound has also been shown to cause oxidative stress and mitochondrial dysfunction, leading to cell death.
实验室实验的优点和局限性
One advantage of using 1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one in lab experiments is its selective destruction of dopaminergic neurons, making it a useful tool for studying the dopamine system in the brain. However, this compound has limitations, including its toxicity and potential for causing Parkinson's disease-like symptoms in animal models. This compound also has a short half-life, making it difficult to study its long-term effects.
未来方向
For research on 1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one include exploring its potential use in the treatment of neurological disorders, such as schizophrenia and depression. Researchers may also investigate alternative methods for selectively destroying dopaminergic neurons without causing Parkinson's disease-like symptoms. Additionally, researchers may explore the use of this compound in combination with other compounds to enhance its therapeutic potential.
合成方法
1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one can be synthesized using various methods, including the reaction of 4-methoxypyrimidine-2-amine with 1-(4-bromophenyl)piperazine, followed by the reaction of the resulting compound with 1,2,4-triazole-3-thiol. Another method involves the reaction of 4-methoxypyrimidine-2-amine with 1-(4-chlorophenyl)piperazine, followed by the reaction of the resulting compound with 1,2,4-triazole-3-thiol. The purity of this compound can be determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one has been studied for its potential use in scientific research applications, including as a tool for studying the dopamine system in the brain. This compound is known to selectively destroy dopaminergic neurons, making it a useful tool for studying Parkinson's disease. This compound has also been studied for its potential use in the treatment of other neurological disorders, such as schizophrenia and depression.
属性
IUPAC Name |
1-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7O2/c1-11(21-10-15-9-17-21)13(22)19-5-7-20(8-6-19)14-16-4-3-12(18-14)23-2/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKSCICWRNUULX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=CC(=N2)OC)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

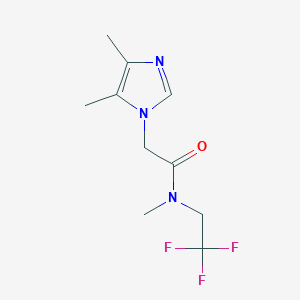
![4-[2-(2-Fluorophenyl)cyclopropanecarbonyl]piperazin-2-one](/img/structure/B7553515.png)
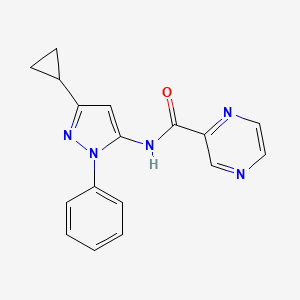
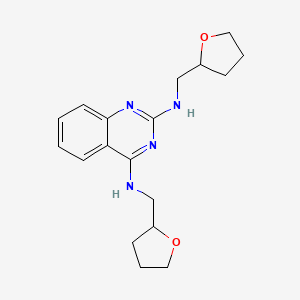
![7-[(4,5-Dimethylimidazol-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7553533.png)
![3-(1-Methylpyrazol-4-yl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7553537.png)
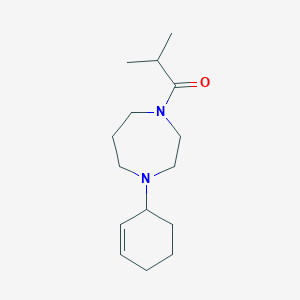
![1-[4-(2-Hydroxypropyl)piperazin-1-yl]-2-(6-methylpyridin-3-yl)ethanone](/img/structure/B7553567.png)
![[3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7553581.png)
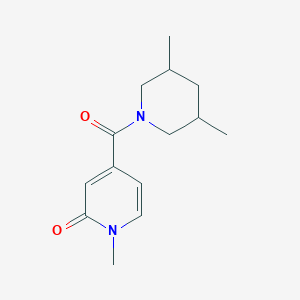
![4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-2,6-dimethylpyrimidine-5-carbonitrile](/img/structure/B7553603.png)
![2-(2,6-dimethylmorpholin-4-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7553606.png)
